1,2-Diazepan-1-yl(4-nitrophenyl)methanone
Overview
Description
1,2-Diazepan-1-yl(4-nitrophenyl)methanone is a chemical compound with the molecular formula C12H15N3O3 and a molecular weight of 249.27 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound features a diazepane ring, which is a seven-membered ring containing two nitrogen atoms, and a nitrophenyl group, which is a benzene ring substituted with a nitro group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diazepan-1-yl(4-nitrophenyl)methanone typically involves the reaction of a diazepane derivative with a nitrophenylmethanone precursor. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
1,2-Diazepan-1-yl(4-nitrophenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The diazepane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives with varying degrees of oxidation.
Reduction: Amino derivatives.
Substitution: Substituted diazepane derivatives.
Scientific Research Applications
1,2-Diazepan-1-yl(4-nitrophenyl)methanone is used extensively in scientific research, particularly in the following fields:
Mechanism of Action
The mechanism of action of 1,2-Diazepan-1-yl(4-nitrophenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the diazepane ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Diazepan-1-yl(4-nitrophenyl)methanone: Similar structure but with a different ring size.
1,2-Diazepan-1-yl(3-nitrophenyl)methanone: Similar structure but with a different position of the nitro group.
1,2-Diazepan-1-yl(4-aminophenyl)methanone: Similar structure but with an amino group instead of a nitro group.
Uniqueness
1,2-Diazepan-1-yl(4-nitrophenyl)methanone is unique due to its specific combination of a diazepane ring and a nitrophenyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
diazepan-1-yl-(4-nitrophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c16-12(14-9-3-1-2-8-13-14)10-4-6-11(7-5-10)15(17)18/h4-7,13H,1-3,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJPVCYTWXJKJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101202466 | |
Record name | (Hexahydro-1H-1,2-diazepin-1-yl)(4-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101202466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1135283-09-8 | |
Record name | (Hexahydro-1H-1,2-diazepin-1-yl)(4-nitrophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1135283-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Hexahydro-1H-1,2-diazepin-1-yl)(4-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101202466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.